Trimethylolpropane tris(3-aziridinyl-2-methylpropanoate)
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Overview
Description
Trimethylolpropane tris(3-aziridinyl-2-methylpropanoate) is a multifunctional aziridine compound known for its high reactivity and versatility. It is widely used as a crosslinking agent in various industrial applications due to its ability to form strong covalent bonds with a variety of substrates. This compound is particularly valued in the production of coatings, adhesives, and sealants, where it enhances durability and resistance to environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylolpropane tris(3-aziridinyl-2-methylpropanoate) typically involves the esterification of trimethylolpropane with 3-aziridinyl-2-methylpropanoic acid. This reaction is usually carried out under acidic conditions, with sulfuric acid often used as a catalyst. The process involves mixing the reactants in a specific molar ratio and heating the mixture to facilitate the esterification reaction. The reaction is monitored until the desired conversion is achieved, followed by neutralization, purification, and solvent removal to obtain the final product .
Industrial Production Methods
In industrial settings, the production of Trimethylolpropane tris(3-aziridinyl-2-methylpropanoate) is scaled up using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency. Post-reaction, the product undergoes several purification steps, including distillation and crystallization, to remove impurities and achieve the required purity levels for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Trimethylolpropane tris(3-aziridinyl-2-methylpropanoate) undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine rings are highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Polymerization: It can participate in polymerization reactions, forming crosslinked polymer networks.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out at room temperature or slightly elevated temperatures in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.
Polymerization: Initiators such as free radicals or cationic species are used to initiate polymerization, often under UV light or thermal conditions.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted aziridine derivatives.
Oxidation: The primary products are aziridine oxides.
Polymerization: The products are crosslinked polymers with enhanced mechanical and chemical properties.
Scientific Research Applications
Chemistry
In chemistry, Trimethylolpropane tris(3-aziridinyl-2-methylpropanoate) is used as a crosslinking agent in the synthesis of advanced polymeric materials. Its ability to form stable covalent bonds makes it ideal for creating durable coatings and adhesives.
Biology
In biological research, this compound is explored for its potential in drug delivery systems. Its reactivity allows for the modification of biomolecules, facilitating targeted delivery and controlled release of therapeutic agents.
Medicine
In medicine, Trimethylolpropane tris(3-aziridinyl-2-methylpropanoate) is investigated for its use in tissue engineering and regenerative medicine. Its crosslinking properties are utilized to create scaffolds that support cell growth and tissue regeneration.
Industry
Industrially, this compound is widely used in the production of high-performance coatings, adhesives, and sealants. Its ability to enhance the mechanical and chemical resistance of these materials makes it valuable in automotive, aerospace, and construction applications .
Mechanism of Action
The mechanism of action of Trimethylolpropane tris(3-aziridinyl-2-methylpropanoate) involves the formation of covalent bonds with nucleophilic groups on substrates. The aziridine rings undergo ring-opening reactions with nucleophiles, leading to the formation of stable crosslinked networks. This crosslinking enhances the mechanical strength, chemical resistance, and durability of the materials in which it is used .
Comparison with Similar Compounds
Similar Compounds
- Trimethylolpropane tris(2-methyl-1-aziridinepropionate)
- Trimethylolpropane tris(3-aziridinylpropionate)
- Trimethylolpropane tris(3-aziridinylbutanoate)
Uniqueness
Trimethylolpropane tris(3-aziridinyl-2-methylpropanoate) is unique due to its specific molecular structure, which provides a balance of reactivity and stability. Compared to similar compounds, it offers superior performance in terms of crosslinking efficiency and the mechanical properties of the resulting materials. Its versatility and effectiveness in various applications make it a preferred choice in both research and industrial settings[5][5].
Properties
CAS No. |
63870-28-0 |
---|---|
Molecular Formula |
C24H41N3O6 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
2,2-bis[[(2R)-3-(aziridin-1-yl)-2-methylpropanoyl]oxymethyl]butyl (2R)-3-(aziridin-1-yl)-2-methylpropanoate |
InChI |
InChI=1S/C24H41N3O6/c1-5-24(15-31-21(28)18(2)12-25-6-7-25,16-32-22(29)19(3)13-26-8-9-26)17-33-23(30)20(4)14-27-10-11-27/h18-20H,5-17H2,1-4H3/t18-,19-,20-/m1/s1 |
InChI Key |
AQYCJIBMNCSKNS-VAMGGRTRSA-N |
Isomeric SMILES |
CCC(COC(=O)[C@H](C)CN1CC1)(COC(=O)[C@H](C)CN2CC2)COC(=O)[C@H](C)CN3CC3 |
Canonical SMILES |
CCC(COC(=O)C(C)CN1CC1)(COC(=O)C(C)CN2CC2)COC(=O)C(C)CN3CC3 |
Origin of Product |
United States |
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